molecular formula C12H22O3 B1585411 (-)-Menthyloxyacetic acid CAS No. 40248-63-3

(-)-Menthyloxyacetic acid

Cat. No. B1585411
Key on ui cas rn: 40248-63-3
M. Wt: 214.30 g/mol
InChI Key: CILPHQCEVYJUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324856

Procedure details

2-L-menthoxyacetyloxy-2-butene is prepared from 2-butanone, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 2-L-menthoxyacetyloxy-2-butene (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-2-methylbutyrate and methyl 2-L-menthoxyacetyl-D-2-methylbutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-2-methyl-2-hydroxybutyric acid, methanol, and L-menthoxyacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
2-L-menthoxyacetyloxy-2-butene
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0.05 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(=[O:5])CC.[CH3:6][CH:7]1[CH2:12][CH:11]([O:13][CH2:14][C:15](Cl)=[O:16])[CH:10]([CH:18]([CH3:20])[CH3:19])[CH2:9][CH2:8]1.CO>N1C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH3:6][CH:7]1[CH2:12][CH:11]([O:13][CH2:14][C:15]([OH:5])=[O:16])[CH:10]([CH:18]([CH3:20])[CH3:19])[CH2:9][CH2:8]1 |^1:31,50|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C(C1)OCC(=O)Cl)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CO
Name
2-L-menthoxyacetyloxy-2-butene
Quantity
0.5 mmol
Type
reactant
Smiles
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The reactor is sealed
CUSTOM
Type
CUSTOM
Details
The product mixture, isolated
CUSTOM
Type
CUSTOM
Details
after removal of gas from the reactor vessel
ADDITION
Type
ADDITION
Details
a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-2-methylbutyrate and methyl 2-L-menthoxyacetyl-D-2-methylbutyrate
CUSTOM
Type
CUSTOM
Details
The diastereomers are separated by preparative gas chromatography
WAIT
Type
WAIT
Details
Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1CCC(C(C1)OCC(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05324856

Procedure details

2-L-menthoxyacetyloxy-2-butene is prepared from 2-butanone, L-menthoxyacetyl chloride, and pyridine catalyst. A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar is charged with THF (5 mL), (PPh3)2PdCl2 (0.05 mmol), CH3OH (0.5 mmol), and 2-L-menthoxyacetyloxy-2-butene (0.5 mmol). The reactor is sealed, pressurized to 1000 psig with CO, and stirred for 24 hours at 100° C. The product mixture, isolated after removal of gas from the reactor vessel, contains a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-2-methylbutyrate and methyl 2-L-menthoxyacetyl-D-2-methylbutyrate. The diastereomers are separated by preparative gas chromatography using an SE-30 liquid phase column. Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C. to give pure L- and D-2-methyl-2-hydroxybutyric acid, methanol, and L-menthoxyacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
2-L-menthoxyacetyloxy-2-butene
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0.05 mmol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(=[O:5])CC.[CH3:6][CH:7]1[CH2:12][CH:11]([O:13][CH2:14][C:15](Cl)=[O:16])[CH:10]([CH:18]([CH3:20])[CH3:19])[CH2:9][CH2:8]1.CO>N1C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH3:6][CH:7]1[CH2:12][CH:11]([O:13][CH2:14][C:15]([OH:5])=[O:16])[CH:10]([CH:18]([CH3:20])[CH3:19])[CH2:9][CH2:8]1 |^1:31,50|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C(C1)OCC(=O)Cl)C(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CO
Name
2-L-menthoxyacetyloxy-2-butene
Quantity
0.5 mmol
Type
reactant
Smiles
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 70 mL stainless steel high pressure reactor fitted with a Pyrex glass liner and magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The reactor is sealed
CUSTOM
Type
CUSTOM
Details
The product mixture, isolated
CUSTOM
Type
CUSTOM
Details
after removal of gas from the reactor vessel
ADDITION
Type
ADDITION
Details
a diastereomeric mixture of methyl 2-L-menthoxyacetyloxy-L-2-methylbutyrate and methyl 2-L-menthoxyacetyl-D-2-methylbutyrate
CUSTOM
Type
CUSTOM
Details
The diastereomers are separated by preparative gas chromatography
WAIT
Type
WAIT
Details
Each diastereomer is hydrolyzed separately by treatment with 2N HCl (aq) for 2 hours at 100° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1CCC(C(C1)OCC(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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